molecular formula C28H24ClN3O2 B2491462 3-{1-[(4-chlorophenyl)methyl]-2-methyl-1H-indol-3-yl}-2-cyano-N-(3-ethoxyphenyl)prop-2-enamide CAS No. 340232-05-5

3-{1-[(4-chlorophenyl)methyl]-2-methyl-1H-indol-3-yl}-2-cyano-N-(3-ethoxyphenyl)prop-2-enamide

Cat. No.: B2491462
CAS No.: 340232-05-5
M. Wt: 469.97
InChI Key: URJUEXMAFHYPGR-UHFFFAOYSA-N
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Description

3-{1-[(4-chlorophenyl)methyl]-2-methyl-1H-indol-3-yl}-2-cyano-N-(3-ethoxyphenyl)prop-2-enamide is a complex organic compound that features a unique structure combining an indole core with a cyano group and an ethoxyphenyl group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(4-chlorophenyl)methyl]-2-methyl-1H-indol-3-yl}-2-cyano-N-(3-ethoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the chlorophenylmethyl group, and finally the addition of the cyano and ethoxyphenyl groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3-{1-[(4-chlorophenyl)methyl]-2-methyl-1H-indol-3-yl}-2-cyano-N-(3-ethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-{1-[(4-chlorophenyl)methyl]-2-methyl-1H-indol-3-yl}-2-cyano-N-(3-ethoxyphenyl)prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-{1-[(4-chlorophenyl)methyl]-2-methyl-1H-indol-3-yl}-2-cyano-N-(3-ethoxyphenyl)prop-2-enamide exerts its effects involves interactions with specific molecular targets and pathways. The indole core is known to interact with various receptors and enzymes, potentially modulating their activity. The cyano group may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole core structure.

    Cyano Compounds: Compounds such as cyanocobalamin (vitamin B12) and cyanogen bromide contain the cyano group.

    Ethoxyphenyl Compounds: Compounds such as ethoxybenzene and ethoxyphenol contain the ethoxyphenyl group.

Uniqueness

What sets 3-{1-[(4-chlorophenyl)methyl]-2-methyl-1H-indol-3-yl}-2-cyano-N-(3-ethoxyphenyl)prop-2-enamide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

(E)-3-[1-[(4-chlorophenyl)methyl]-2-methylindol-3-yl]-2-cyano-N-(3-ethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24ClN3O2/c1-3-34-24-8-6-7-23(16-24)31-28(33)21(17-30)15-26-19(2)32(27-10-5-4-9-25(26)27)18-20-11-13-22(29)14-12-20/h4-16H,3,18H2,1-2H3,(H,31,33)/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJUEXMAFHYPGR-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)C(=CC2=C(N(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1)NC(=O)/C(=C/C2=C(N(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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